molecular formula C20H23NO5 B2891468 1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone CAS No. 1021206-02-9

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone

Cat. No.: B2891468
CAS No.: 1021206-02-9
M. Wt: 357.406
InChI Key: AFHDTLYNHPFIOL-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxy-3-(morpholinomethyl)phenyl)-2-(2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.406. The purity is usually 95%.
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Scientific Research Applications

Novel Synthetic Reactions and Chemical Properties

  • Amination Reactions and Quinone Chemistry : A study on quinones and quinone methides demonstrates a unique side-chain amination reaction involving morpholine, leading to the formation of morpholino derivatives and benzofurans, indicating its application in synthesizing novel organic compounds with potential biological activities (Jurd, 1978).
  • Reactions in Alcoholic Media : The solubility of reaction products in alcoholic media was found to be a determining factor for the reaction pathway when 3-formylchromone reacts with cyclic secondary amines. This highlights its relevance in guiding the synthesis of chroman derivatives under different conditions (Korzhenko et al., 2019).

Advanced Synthesis Techniques

  • Microwave-Assisted Synthesis : An efficient microwave-assisted synthesis route for Mannich bases of 4-hydroxyacetophenone reveals a novel and environmentally friendly methodology for producing mono- and disubstituted derivatives, showcasing the compound's utility in streamlining synthetic processes (Aljohani et al., 2019).

Structural and Molecular Insights

  • X-ray Crystallography : Detailed structural analysis through X-ray crystallography of certain derivatives provides insights into their molecular geometry, showcasing the significance of intramolecular hydrogen bonding and π–π stack interactions. This knowledge is crucial for understanding the compound's behavior and potential applications in material science and pharmacology (Dinçer et al., 2005).

Pharmacological and Biological Studies

  • Antimicrobial and Anticancer Potential : Various derivatives have been investigated for their antimicrobial and anticancer activities. Studies on mono- and dinuclear Ni(II) complexes constructed from ligands related to the compound reveal their potential in antimicrobial and anticancer applications, underscoring the chemical's relevance in developing new therapeutic agents (Chai et al., 2017).

Catalysis and Material Science

  • Catalytic Applications : Research into catalytic enantioselective synthesis of morpholinones demonstrates the compound's utility in producing chiral morpholinone derivatives, essential for pharmaceutical synthesis and material science applications (He et al., 2021).

Properties

IUPAC Name

1-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5/c1-25-19-5-3-2-4-14(19)12-18(23)15-6-7-17(22)16(20(15)24)13-21-8-10-26-11-9-21/h2-7,22,24H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHDTLYNHPFIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)CN3CCOCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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